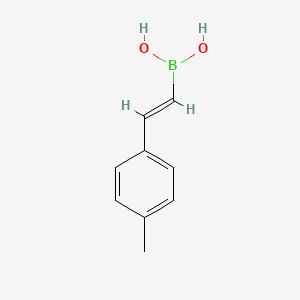

trans-2-(4-Methylphenyl)vinylboronic acid

Beschreibung

Significance of Organoboron Reagents in Contemporary Synthesis

Organoboron compounds, which feature a carbon-boron bond, have become indispensable tools for organic chemists. fiveable.mewikipedia.org First utilized in synthesis approximately 60 years ago, their application has grown exponentially, making them one of the most diverse and widely studied families of reagents. researchgate.net Their prominence stems from a unique combination of stability, low toxicity, and versatile reactivity. fiveable.medergipark.org.tr Unlike many other organometallic compounds, organoboron reagents are generally stable in the presence of air and water, making them safer and easier to handle. fiveable.medergipark.org.tr

The most significant application of organoboron reagents is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. researchgate.netnumberanalytics.com This reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide or pseudohalide. fiveable.menumberanalytics.com The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, high yields, and stereoselectivity. researchgate.netrsc.org The inorganic boron byproducts are also easily separated. rsc.org Beyond C-C bond formation, organoboron compounds are used in hydroborations, catalysis, and as building blocks in the synthesis of complex molecules for pharmaceuticals and materials science. researchgate.netnumberanalytics.comacs.org

Evolution of Vinylboronic Acid Chemistry

Vinylboronic acids, a subclass of organoboron compounds, are characterized by a boronic acid group attached to a carbon-carbon double bond. The development of their chemistry has provided powerful methods for creating stereodefined alkenes. A primary method for their synthesis is the hydroboration of alkynes, where a borane (B79455) reagent adds across the triple bond. dergipark.org.trorganic-chemistry.org This process, pioneered by H.C. Brown, allows for controlled regio- and stereoselectivity. dergipark.org.tr

Alternative synthetic routes have also been developed to broaden the scope and accessibility of vinylboronic acids. These include palladium-catalyzed cross-coupling reactions between alkenyl halides or triflates and diboron (B99234) reagents like bis(pinacolato)diboron (B136004). organic-chemistry.org The evolution of vinylboronic acid chemistry has also been marked by the development of new borane reagents, such as pinacolborane and methylpentanediolborane (MPBH), which yield air- and chromatography-stable vinylboronic esters. organic-chemistry.org These stable derivatives are often used directly in subsequent reactions. Recently, vinylboronic acids have been explored as bioorthogonal reactants, reacting efficiently with tetrazines for labeling biomolecules in living cells. acs.org

Position of trans-2-(4-Methylphenyl)vinylboronic acid within the Arylvinylboronic Acid Landscape

This compound is a specific example of an arylvinylboronic acid, a group of compounds that possess both an aromatic ring and a vinyl boronic acid functionality. It is primarily utilized as a specialized building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. ontosight.ai Its role is to introduce the trans-4-methylstyryl moiety into more complex molecular structures. ontosight.ai The "trans" designation refers to the stereochemistry of the double bond, where the substituents are on opposite sides, a configuration that is often crucial for the desired properties of the final product.

The compound's structure, consisting of a p-tolyl group attached to a vinylboronic acid, makes it a valuable intermediate in the synthesis of various organic materials and potential pharmaceutical agents where this specific structural unit is required. ontosight.ai

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₁BO₂ |

| Molecular Weight | 161.99 g/mol |

| CAS Number | 72316-17-7 |

| Appearance | Solid |

| Melting Point | 169-175 °C |

| InChI Key | JJOBVKVXRDHVRP-VOTSOKGWSA-N |

| Canonical SMILES | CC1=CC=C(\C=C\B(O)O)C=C1 |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Eigenschaften

IUPAC Name |

[(E)-2-(4-methylphenyl)ethenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOBVKVXRDHVRP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 2 4 Methylphenyl Vinylboronic Acid

Hydroboration Approaches

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, stands as a cornerstone for the synthesis of organoboranes, including vinylboronic acids from alkynes. The synthesis of trans-2-(4-Methylphenyl)vinylboronic acid via this route typically starts from 4-ethynyltoluene (B1208493). The key to this transformation is controlling the regioselectivity (addition of boron to the terminal carbon) and the stereoselectivity (syn-addition leading to the trans or E-isomer).

Transition metal catalysis significantly enhances the efficiency and selectivity of hydroboration reactions, allowing the use of milder and more stable boron reagents like pinacolborane (HBpin). illinois.edu Rhodium complexes, particularly Wilkinson's catalyst (Rh(PPh₃)₃Cl), were among the first to be successfully employed for the catalytic hydroboration of alkynes. wikipedia.org The mechanism generally involves oxidative addition of the B-H bond to the metal center, followed by alkyne coordination, migratory insertion, and reductive elimination to yield the vinylboronate ester and regenerate the catalyst. illinois.eduwikipedia.org

Iron, being a more abundant and less toxic metal, has also emerged as an effective catalyst. Iron complexes can catalyze the hydroboration of both terminal and internal alkynes with high chemo-, regio-, and stereoselectivity, selectively producing the (E)-vinyl boronic esters. researchgate.neted.ac.uk Similarly, platinum-catalyzed hydroboration provides an operationally simple and general method to produce vinyl boronates with good to excellent yields and regioselectivity, even with hindered or heteroatom-containing alkynes. chemistryviews.org

| Catalyst System | Boron Source | Substrate | Product Selectivity | Yield | Reference |

| Wilkinson's Catalyst (Rh(PPh₃)₃Cl) | Catecholborane | Terminal Alkyne | trans-(β)-vinylborane | High | wikipedia.org |

| Iron(II) pre-catalyst / NaBEt₃H | Pinacolborane | Terminal Alkyne | (E)-Vinyl boronic ester | Excellent | ed.ac.uk |

| PtCl₂ / XPhos / Et₃SiH | Pinacolborane | Phenylacetylene | (E)-Vinyl boronate | Good to Excellent | chemistryviews.org |

| Ruthenium Hydride Pincer Complex | Pinacolborane | Terminal Alkyne | (Z)-vinylboronate (via trans-hydroboration) | High | organic-chemistry.org |

While metal catalysis is powerful, concerns about cost and metal contamination have driven the development of transition-metal-free alternatives. researchgate.net These methods often rely on main-group catalysts or reagents to facilitate the hydroboration. For instance, dicyclohexylborane (B74569) has been shown to catalyze the hydroboration of alkynes with catechol borane (B79455) or pinacolborane, proceeding with syn-addition to yield the trans-vinylboronate. rsc.org

Other approaches utilize simple, commercially available borane adducts like H₃B·THF and H₃B·SMe₂ to catalyze the hydroboration of terminal alkynes with pinacolborane, affording the linear boronic esters with high regioselectivity. organic-chemistry.org Carboxylic acids and tropylium (B1234903) salts have also been reported as effective organocatalysts for the direct hydroboration of alkynes with pinacolborane, showing broad functional group compatibility and exclusive regio- and stereoselectivities. organic-chemistry.org Recently, methods for the thioboration of terminal alkynes without transition metals have been developed, providing access to both cis- and trans-[β-(arylthio)vinyl]boranes. nih.gov

| Catalyst / Reagent | Boron Source | Key Feature | Product Selectivity | Reference |

| Dicyclohexylborane | Pinacolborane | Organocatalyst | trans-vinylboronate | rsc.org |

| Carboxylic Acids | Pinacolborane | Metal-free catalysis | Exclusive regio- and stereoselectivity | organic-chemistry.org |

| Tropylium Salts | Pinacolborane | Metal-free catalysis, hydride abstraction mechanism | Broad range of vinylboronates | organic-chemistry.org |

| Phosphines | Pinacolborane | trans-hydroboration of alkynoic acid derivatives | Exclusive (E) selectivity | researchgate.net |

The control of regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti-addition) is paramount in hydroboration. thieme-connect.de For terminal alkynes like 4-ethynyltoluene, the desired product requires anti-Markovnikov addition of boron to the terminal carbon and a syn-addition of the H-B bond across the alkyne, resulting in the trans-isomer.

Most catalyzed and uncatalyzed alkyne hydroborations proceed with syn-addition, leading to the thermodynamically favored trans (E) configured product. rsc.org The regioselectivity is often governed by the catalyst and ligands. For example, in rhodium-catalyzed systems, the choice of phosphine (B1218219) ligands can influence the outcome. wikipedia.org Nickel-catalyzed 1,4-hydroboration of 1,3-dienes is another strategy that provides access to stereodefined (Z)-allylboron reagents. nih.gov The development of ligand-enabled strategies has been crucial for achieving high selectivity in challenging substrates, including the hydroboration of aliphatic internal alkenes. thieme-connect.deresearchgate.net

Carbon-Hydrogen Bond Activation and Borylation Routes

Direct C-H borylation is an increasingly important method for synthesizing organoboron compounds, as it avoids the need for pre-functionalized starting materials like halides or triflates. grantome.com This approach involves the catalytic activation of a C-H bond and its subsequent conversion to a C-B bond. For the synthesis of vinylboronic acids, this typically involves the borylation of an alkene C-H bond.

Catalysts based on iridium and rhodium are most commonly used for this transformation. The reaction of a styrene (B11656) derivative, such as 4-methylstyrene, with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an appropriate catalyst could potentially yield the desired vinylboronic ester. The selectivity of these reactions is a significant challenge, as multiple C-H bonds (vinylic and aromatic) are available for activation. youtube.com However, careful selection of catalysts and directing groups can steer the reaction towards the desired product. While highly effective for aryl C-H borylation, achieving selective vinyl C-H borylation remains an active area of research. uvic.ca

Decarboxylative Borylation Reactions for Vinylboronic Acid Synthesis

Decarboxylative cross-coupling reactions represent a powerful strategy for converting readily available carboxylic acids into more complex molecules. researchgate.net The synthesis of vinylboronic acids can be achieved through the decarboxylative borylation of α,β-unsaturated carboxylic acids. For the target molecule, this would involve starting with 4-methylcinnamic acid.

This transformation can be achieved through several catalytic systems. Nickel-catalyzed decarboxylative borylation is a mild and general method that can be applied to a wide range of carboxylic acids, converting them into valuable boronate esters. nih.gov Another modern approach involves visible-light-mediated photoredox catalysis. bris.ac.uknih.gov This method allows for the decarboxylative radical addition of carboxylic acids to vinyl boronic esters under mild conditions. bris.ac.uknih.gov Copper-catalyzed strategies utilizing photoinduced ligand-to-metal charge transfer (LMCT) have also been developed for the conversion of (hetero)aryl acids into aryl radicals that can be trapped by boron reagents. princeton.edu

Synthesis via Insertion Reactions into Boron-Boron Bonds

The direct insertion of unsaturated molecules into boron-boron bonds is a highly atom-economical route to organoboron compounds. The diboration of alkynes, involving the addition of a B-B bond across the carbon-carbon triple bond, is a prominent example. This reaction, typically catalyzed by platinum-group metals, yields a cis-1,2-diborylalkene. rsc.org Subsequent controlled protodeborylation of one C-B bond can lead to the desired trans-vinylboronic acid.

Alternatively, copper-catalyzed formal carboboration of alkynes allows for the creation of a C-B bond and a C-C bond in a single step with high regio- and syn-stereoselectivity. This provides access to tri- and tetrasubstituted vinylboronic esters from commercially available bis(pinacolato)diboron. organic-chemistry.org

Protective Group Strategies in Vinylboronic Acid Synthesis

Boronic acids are susceptible to various reactions, including oxidation and trimerization to form boroxines. To circumvent these issues and to ensure the stability of the molecule throughout multi-step syntheses, the boronic acid group is often protected. nih.gov The choice of protecting group is crucial as it must be stable under the reaction conditions for subsequent steps and easily removable to regenerate the free boronic acid when needed. These protecting groups can be broadly categorized based on the atoms connected to the boron center.

Oxygen-Connected Boron Protecting Groups (e.g., Pinacol (B44631) Esters, Neopentyl Glycol Esters)

Cyclic boronic esters derived from diols are the most common class of protecting groups for boronic acids. nih.gov Their stability is influenced by the steric hindrance around the boron atom.

Pinacol Esters: The most widely used oxygen-connected protecting group is the pinacol ester. nih.gov Pinacol (2,3-dimethylbutane-2,3-diol) reacts with boronic acids to form a stable five-membered ring. The resulting vinylboronic acid pinacol esters are generally stable to air and moisture, and can be purified by column chromatography. nih.gov This stability makes them ideal for use in a variety of synthetic transformations where the unprotected boronic acid would be unsuitable. For instance, the synthesis of trans-arylvinylboronates can be achieved via palladium-catalyzed cross-coupling between vinylboronic acid pinacol ester and aryl bromides. rsc.org

The formation of the pinacol ester of this compound can be achieved by reacting the boronic acid with pinacol in a suitable solvent. The deprotection to regenerate the free boronic acid typically requires acidic conditions or transesterification. nih.gov

| Protecting Group | Structure of Protected Compound | Key Features |

| Pinacol | 4,4,5,5-Tetramethyl-2-(trans-2-(p-tolyl)vinyl)-1,3,2-dioxaborolane | High stability, compatible with chromatography, widely used in cross-coupling reactions. nih.gov |

| Neopentyl Glycol | 5,5-Dimethyl-2-(trans-2-(p-tolyl)vinyl)-1,3,2-dioxaborinane | Forms a stable six-membered ring, offers an alternative to pinacol esters. |

Neopentyl Glycol Esters: Neopentyl glycol forms a six-membered cyclic ester with boronic acids. These esters are also stable and serve as a reliable alternative to pinacol esters. The choice between pinacol and neopentyl glycol can sometimes influence the stereoselectivity of subsequent reactions. For example, in the boron-Wittig reaction, the use of different boronic esters, including neopentyl glycol derivatives, can significantly alter the stereochemical outcome. nih.gov

Nitrogen-Connected Boron Protecting Groups (e.g., Anthranilamide)

Nitrogen-based protecting groups offer different reactivity profiles compared to their oxygen-based counterparts. The lone pair of electrons on the nitrogen atoms can coordinate to the empty p-orbital of the boron, thereby reducing its Lewis acidity and reactivity. nih.gov

Anthranilamide: Anthranilamide (AAM) serves as a bifunctional modifier for arylboronic acids. nih.gov It not only protects the boronic acid but can also influence the reactivity of the molecule in other ways. For example, the AAM-protected boronyl group is unreactive in Suzuki-Miyaura coupling reactions, allowing for selective reactions at other sites in the molecule. nih.gov Furthermore, the amide group in the anthranilamide moiety can act as a directing group in certain transition-metal-catalyzed reactions. nih.gov

The protection of a vinylboronic acid with anthranilamide involves the condensation reaction between the two components. Deprotection can be achieved under acidic conditions to release the free boronic acid. researchgate.net

| Protecting Group | Structure of Protected Compound | Key Features |

| Anthranilamide | 2-(trans-2-(p-tolyl)vinyl)-2,3-dihydro-1H-benzo[d] nih.govresearchgate.netorganic-chemistry.orgdiazaborinin-4(5H)-one | Deactivates the boron for Suzuki-Miyaura coupling, amide can act as a directing group. nih.govnih.gov |

Stereoselective Syntheses of Arylvinylboronic Acids

The geometry of the double bond in arylvinylboronic acids is critical for their application, particularly in the synthesis of stereodefined products. Therefore, methods that allow for the stereoselective synthesis of the trans-isomer are highly valuable.

One of the most effective methods for the stereoselective synthesis of trans-arylvinylboronates is the palladium-catalyzed cross-coupling reaction . This reaction typically involves the coupling of a vinylboronate, such as vinylboronic acid pinacol ester, with an aryl halide (e.g., 4-bromotoluene) in the presence of a palladium catalyst and a base. This method is highly efficient and generally provides the trans-isomer with excellent selectivity. rsc.org

Another powerful tool for the stereoselective synthesis of vinylboronates is the boron-Wittig reaction . This reaction involves the olefination of an aldehyde (e.g., 4-methylbenzaldehyde) with a geminal bis(boryl)methane derivative, such as bis(pinacolato)methane. enamine.netorganic-chemistry.org The reaction is typically carried out in the presence of a strong base like lithium tetramethylpiperidide (LiTMP). This method is highly stereoselective and provides a direct route to vinylboronates from readily available aldehydes. nih.gov The reaction conditions can be mild, and it avoids the use of transition metals. organic-chemistry.org

The hydroboration of alkynes is a fundamental method for the synthesis of vinylboranes. While the uncatalyzed hydroboration of terminal alkynes typically yields the cis(syn-addition) product, various catalytic systems have been developed to achieve high selectivity for the trans(anti-addition) isomer. organic-chemistry.org For the synthesis of this compound, this would involve the hydroboration of 4-ethynyltoluene with a suitable boron hydride reagent in the presence of a catalyst that directs the trans-addition.

Below is a table summarizing these stereoselective methods for the synthesis of the pinacol ester of this compound.

| Synthetic Method | Reactants | Product | Key Features |

| Palladium-Catalyzed Cross-Coupling | 4-Bromotoluene + Vinylboronic acid pinacol ester | 4,4,5,5-Tetramethyl-2-(trans-2-(p-tolyl)vinyl)-1,3,2-dioxaborolane | High yield and excellent trans-selectivity. rsc.org |

| Boron-Wittig Reaction | 4-Methylbenzaldehyde (B123495) + Bis(pinacolato)methane | 4,4,5,5-Tetramethyl-2-(trans-2-(p-tolyl)vinyl)-1,3,2-dioxaborolane | Highly stereoselective for the trans-isomer, transition-metal-free. enamine.netorganic-chemistry.org |

| Catalytic Hydroboration | 4-Ethynyltoluene + Pinacolborane | 4,4,5,5-Tetramethyl-2-(trans-2-(p-tolyl)vinyl)-1,3,2-dioxaborolane | Requires a specific catalyst to achieve trans-selectivity. organic-chemistry.org |

Reactivity and Transformational Chemistry of Trans 2 4 Methylphenyl Vinylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry, and trans-2-(4-Methylphenyl)vinylboronic acid is an excellent substrate for several of these processes. These reactions typically involve a metal catalyst, most commonly palladium or copper, to facilitate the coupling of the vinylboronic acid with a suitable electrophile.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is one of the most prominent applications of this compound. nih.gov In this reaction, the vinylboronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, functional group tolerance, and stereospecificity, which allows for the retention of the trans-configuration of the vinyl group in the product.

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is shown below:

Scheme 1: General representation of the Suzuki-Miyaura cross-coupling reaction.

Scheme 1: General representation of the Suzuki-Miyaura cross-coupling reaction.Detailed research has demonstrated the efficacy of this reaction with a variety of aryl halides. For instance, the coupling of the closely related trans-2-phenylvinylboronic acid with various aryl halides has been extensively studied, providing insights into the expected reactivity of the 4-methylphenyl derivative. The reaction conditions typically involve a palladium(II) catalyst, such as palladium acetate (B1210297) or palladium chloride, often in conjunction with a phosphine (B1218219) ligand like triphenylphosphine, and a base, such as cesium carbonate. nih.govresearchgate.net The choice of solvent is also crucial, with mixtures of an organic solvent like tetrahydrofuran (B95107) (THF) and water being common. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of trans-2-Phenylvinylboronic Acid with Aryl Halides

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | PdCl2 (2 mol%), PPh3 (6 mol%) | Cs2CO3 | THF/H2O | 79 |

| 4-Bromoanisole | PdCl2 (2 mol%), PPh3 (6 mol%) | Cs2CO3 | THF/H2O | 72 |

| 1-Bromo-4-nitrobenzene | PdCl2 (2 mol%), PPh3 (6 mol%) | Cs2CO3 | THF/H2O | 85 |

| 1-Bromo-2-methylbenzene | Pd2(dba)3/P(t-Bu)3 | K3PO4 | Dioxane | 92 |

Data adapted from studies on analogous vinylboronic acids. nih.govorganic-chemistry.org

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based systems. The Chan-Lam coupling, for instance, enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling a boronic acid with an amine or an alcohol. organic-chemistry.org While specific examples with this compound are not extensively documented, the general reactivity of vinylboronic acids suggests its suitability for such transformations. lookchem.com These reactions are typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, and often in the presence of a base and an oxidant, which can be air. organic-chemistry.org

Another important copper-catalyzed reaction is the homocoupling of boronic acids to form symmetrical dienes. mdpi.comresearchgate.netpreprints.org This reaction can sometimes be an undesired side reaction in cross-coupling processes but can also be optimized to become the main synthetic route. The conditions for copper-catalyzed homocoupling usually involve a copper salt and a base. nih.gov

Table 2: Potential Copper-Catalyzed Reactions of this compound

| Reaction Type | Coupling Partner | Typical Catalyst | Expected Product |

|---|---|---|---|

| Chan-Lam C-N Coupling | Amine (R2NH) | Cu(OAc)2 | Enamine |

| Chan-Lam C-O Coupling | Alcohol (ROH) | Cu(OAc)2 | Enol ether |

| Homocoupling | None | Cu(OAc)2 | 1,4-bis(4-Methylphenyl)-1,3-butadiene |

While the direct cross-coupling of boronic acids with carboxylic acids is challenging, recent advancements have shown that carboxylic acids can be activated in situ to participate in palladium-catalyzed cross-coupling reactions. For example, carboxylic acids can be converted to mixed anhydrides, which then readily couple with arylboronic acids to form ketones. organic-chemistry.org This suggests a potential route for the acylation of this compound.

Furthermore, the corresponding potassium trifluoroborate salt, potassium trans-2-(4-methylphenyl)vinyltrifluoroborate, offers an alternative and often more stable substrate for cross-coupling reactions. researchgate.net Styryltrifluoroborates are known to participate in Suzuki-Miyaura reactions with aryl halides, providing a robust method for the synthesis of stilbene (B7821643) derivatives. nih.govorganic-chemistry.org The use of trifluoroborates can sometimes offer advantages in terms of stability and reactivity compared to the corresponding boronic acids. organic-chemistry.orgresearchgate.net

Petasis Borono-Mannich Type Reactions

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly noteworthy for its operational simplicity and the ability to generate complex molecules in a single step. organic-chemistry.org

In the context of this compound, the Petasis reaction provides a direct route to the synthesis of allylic amines. nih.govacs.org The reaction proceeds through the formation of an iminium ion from the amine and the carbonyl component, which is then attacked by the vinyl group of the boronic acid. A key feature of the Petasis reaction is its high stereospecificity, where the geometry of the vinylboronic acid is retained in the final product. researchgate.net

The general scheme for the Petasis reaction is as follows:

Scheme 2: General representation of the Petasis Borono-Mannich reaction.

Scheme 2: General representation of the Petasis Borono-Mannich reaction.A wide range of amines and carbonyl compounds can be employed in this reaction, leading to a diverse array of substituted allylic amines. nih.gov For example, the reaction of a secondary amine, formaldehyde, and this compound would yield a tertiary allylic amine.

Table 3: Representative Components for the Petasis Reaction

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type |

|---|---|---|---|

| Secondary Amine (e.g., Dibenzylamine) | Formaldehyde | trans-2-(4-Methylphenyl)vinylboronic acid | Tertiary Allylic Amine |

| Primary Amine (e.g., Benzylamine) | Glyoxylic Acid | trans-2-(4-Methylphenyl)vinylboronic acid | α-Amino Acid |

| Amino Acid (e.g., Proline) | Aldehyde (e.g., Benzaldehyde) | trans-2-(4-Methylphenyl)vinylboronic acid | Substituted Amino Acid Derivative |

Recent studies have shown that arylboronic acids can act as catalysts in dehydrative C-alkylation reactions of benzylic alcohols. nih.govresearchgate.nethw.ac.uk In these reactions, the boronic acid is thought to act as a Brønsted acid, activating the alcohol towards nucleophilic attack. While the primary role of the boronic acid in the Petasis reaction is that of a nucleophile, this emerging area of catalysis suggests a dual role for these versatile compounds.

In a variation of the Petasis-type reaction, a Brønsted acid can catalyze the reaction between a benzhydryl alcohol and this compound. In this scenario, the Brønsted acid would facilitate the formation of a stabilized carbocation from the benzhydryl alcohol, which would then be trapped by the nucleophilic vinylboronic acid. This transformation would result in the formation of a new carbon-carbon bond and the synthesis of a 1,1-diaryl-3-(4-methylphenyl)prop-1-ene derivative.

Formation of Skipped Dienes and 2H-Chromenes

Skipped Dienes: The 1,4-diene motif, often called a skipped diene, is a common structural feature in many natural products. researchgate.netrsc.orgresearchgate.net Vinylboronic acids, including derivatives like this compound, are valuable precursors for synthesizing these structures. One advanced method involves a synergistic Cu/Pd-catalyzed three-component reaction of alkynes, bis(pinacolato)diboron (B136004) (B₂pin₂), and vinyl epoxides. nih.govacs.org This process allows for the regio- and stereoselective assembly of bifunctional skipped dienes that contain both an allylic alcohol and an alkenylboronate, functionalities that are orthogonal and highly versatile for further chemical modification. nih.govacs.org Although not specifically demonstrated with this compound, the general applicability of vinylboronates suggests its potential in similar transformations.

2H-Chromenes: The 2H-chromene (or benzopyran) scaffold is present in a wide array of natural products and biologically active compounds. A powerful method for their synthesis is the Petasis borono-Mannich (PBM) reaction. acs.orgnih.govacs.orgwikipedia.org This multicomponent reaction involves the condensation of a salicylaldehyde (B1680747), an amine, and a vinylboronic acid. acs.orgresearchgate.net

The reaction proceeds through the formation of an iminium ion from the salicylaldehyde and amine. The vinylboronic acid, activated by the adjacent hydroxyl group of the salicylaldehyde, then acts as a nucleophile, adding to the iminium ion. acs.orgresearchgate.net The resulting intermediate undergoes a subsequent intramolecular cyclization, with the elimination of the amine, to yield the 2H-chromene product. acs.org This methodology is notable for its efficiency and the ability to generate diverse chromene derivatives by varying the substrates. acs.org this compound serves as a suitable vinylboronic acid component in this reaction, leading to the formation of 2-substituted 2H-chromenes.

| Salicylaldehyde Derivative | Vinylboronic Acid | Amine Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | trans-Styrylboronic acid | Piperidine (resin-bound) | 2-Phenyl-2H-chromene | 94% | acs.org |

| 5-Bromosalicylaldehyde | trans-Styrylboronic acid | Piperidine (resin-bound) | 6-Bromo-2-phenyl-2H-chromene | 96% | acs.org |

| 3,5-Dichlorosalicylaldehyde | trans-Hex-1-enylboronic acid | Piperidine (resin-bound) | 2-Butyl-6,8-dichloro-2H-chromene | 92% | acs.org |

Addition Reactions

Rhodium-Catalyzed Additions to Alkenes and Carbonyl Compounds

Rhodium-catalyzed reactions have become a cornerstone for the addition of organoboronic acids to unsaturated systems. nih.govsemanticscholar.org this compound is an effective substrate in these transformations for additions to both activated alkenes (conjugate addition) and carbonyl compounds (1,2-addition).

Additions to Alkenes (Conjugate Addition): The rhodium-catalyzed 1,4-conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated carbonyl compounds is a robust method for C-C bond formation. wiley-vch.denih.govresearchgate.net The catalytic cycle is generally understood to involve the transmetalation of the organic group from the boronic acid to a rhodium(I) complex. nih.govwiley-vch.de This is followed by the insertion of the activated alkene into the rhodium-carbon bond to form an oxa-π-allylrhodium intermediate. nih.govwiley-vch.de Subsequent hydrolysis or protonolysis releases the product and regenerates the active rhodium catalyst. nih.gov The use of specific ligands and bases can significantly accelerate the reaction and, in asymmetric variants, induce high enantioselectivity. nih.gov

Additions to Carbonyl Compounds: While generally inert to uncatalyzed ionic additions, alkenylboronic acids can add to aldehydes and ketones in the presence of a rhodium catalyst. nih.govresearchgate.netlookchem.comscispace.com This process typically requires elevated temperatures and the use of a diphosphine ligand. nih.govscispace.com The key step in the catalytic cycle is the transmetalation between the boronic acid and the rhodium complex, which generates an organorhodium species that subsequently adds to the carbonyl group. nih.gov This method provides a direct route to secondary or tertiary alcohols. lookchem.comrsc.org

| Substrate | Boronic Acid | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyclohexenone | Phenylboronic acid | [Rh(acac)(CO)₂]/dppb | 3-Phenylcyclohexanone | 99% | wiley-vch.de |

| Benzaldehyde | Phenylboronic acid | [Rh(acac)(CO)₂]/dppf | Diphenylmethanol | 96% | nih.govscispace.com |

| Methyl Vinyl Ketone | trans-Styrylboronic acid | [Rh(acac)(CO)₂]/dppb | (E)-5-Phenylpent-4-en-2-one | 97% | wiley-vch.de |

| Benzil (1,2-diketone) | Phenylboronic acid | Rh(acac)(CO)₂/PCy₂Ph | 2-Hydroxy-1,2,2-triphenylethanone | 99% | researchgate.net |

Nucleophilic Addition Reactions of Aryl and Alkenylboronic Acids

While organoboronic acids are not typically strong nucleophiles on their own, their nucleophilicity can be significantly enhanced, enabling them to participate in addition reactions. wikipedia.orgyoutube.com One common strategy involves the formation of a tetracoordinate "ate" complex. acs.org In the context of the Petasis reaction, for instance, an adjacent hydroxyl group on the aldehyde substrate is believed to coordinate to the boron atom, forming an electron-rich boronate species that readily transfers its vinyl group to the iminium ion. acs.orgresearchgate.netresearchgate.net

In other systems, a base can deprotonate a coordinating functional group on the substrate, which then activates the boronic acid for an intramolecular Sₙ2-type attack. researchgate.net This highlights that the nucleophilic character of the organic moiety on the boron atom can be unlocked through coordination, making boronic acids versatile reagents for constructing complex molecules. nih.gov

Visible-Light-Mediated Decarboxylative Radical Additions to Vinyl Boronic Esters

A modern and powerful method for the synthesis of complex alkyl boronic esters involves the visible-light-mediated radical addition to vinyl boronic esters. researchgate.net In this process, a photocatalyst, upon excitation by visible light, facilitates the decarboxylation of a carboxylic acid to generate a carbon-centered radical. chemrxiv.org This radical then adds to the double bond of a vinyl boronic ester, such as the pinacol (B44631) ester of this compound. chemrxiv.org

This addition forms a transient α-boryl radical intermediate, which is subsequently reduced by the photocatalyst to an anion. chemrxiv.org Protonation of this anion yields the final alkyl boronic ester product. This methodology is valued for its mild reaction conditions and broad substrate scope, accommodating a variety of carboxylic acids, including those derived from natural products and pharmaceuticals. chemrxiv.orgnih.gov A related deoxygenative radical addition of aromatic carboxylic acids has also been developed, further expanding the utility of this approach. chemrxiv.orgnih.gov

Polymerization and Post-Polymerization Modifications

Radical Polymerization of Vinylboronic Acid Derivatives

Vinylboronic acids and their ester derivatives, such as the pinacol ester of this compound, are capable of undergoing radical polymerization. researchgate.netchemrxiv.orgresearchgate.net The vacant p-orbital on the boron atom can stabilize the propagating chain-growth radical, allowing these monomers to exhibit polymerization behavior characteristic of conjugated monomers. researchgate.netresearchgate.net This enables their copolymerization with common monomers like styrene (B11656) and acrylates, which can be challenging for other vinyl monomers like vinyl acetate. chemrxiv.orgnih.gov

Research on the radical polymerization of vinylboronic acid pinacol ester (VBpin) has revealed that the process can be accompanied by a back-biting chain transfer reaction. chemrxiv.org This leads to the formation of branched polymer chains. The resulting polymers, containing boryl groups along the main chain, are highly versatile. rsc.org The carbon-boron bond can be readily transformed in post-polymerization modification steps. researchgate.netnih.gov For example, oxidation of the boryl pendants can convert the polymer into poly(vinyl alcohol) (PVA) or its derivatives. chemrxiv.org This route provides access to novel polymer architectures, such as branched PVA, that are not easily synthesized through conventional methods. chemrxiv.org The choice of protecting group on the boronic acid can also influence the monomer's polymerization activity and the ease of post-polymerization transformation. researchgate.netnih.gov

Post-polymerization modification is a powerful strategy for creating functional polymers. wiley-vch.dersc.orgnih.govrsc.orgmdpi.com Polymers derived from this compound are amenable to such modifications, where the boronic acid units can be converted into other functional groups or used as reactive sites for further functionalization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersities. While direct studies on the RAFT polymerization of this compound are not extensively documented, the behavior of related vinylboronic acid derivatives suggests its suitability as a monomer in such processes.

Research has demonstrated the successful RAFT polymerization of vinylboronic acid pinacol ester (VBpin), yielding well-defined polymers. researchgate.net This indicates that the boronic acid functionality, particularly when protected as an ester, is compatible with the radical mechanism of RAFT polymerization. Furthermore, the RAFT polymerization of 4-vinylphenylboronic acid has been reported, leading to the formation of well-defined homopolymers and block copolymers that exhibit stimuli-responsive behavior. researchgate.net These findings strongly support the potential for this compound to be utilized as a monomer in RAFT polymerization to create polymers with pendant boronic acid groups. The styrenic nature of this monomer, with the vinyl group conjugated to the aromatic ring, is expected to facilitate radical polymerization.

The resulting polymers bearing this compound side chains would be of significant interest for applications in materials science and biomedicine, owing to the ability of the boronic acid moiety to interact with diols, such as those found in saccharides.

C-B Bond-Cleaving Side-Chain Replacement Strategies

A significant advantage of incorporating vinylboronic acid derivatives into polymers is the potential for post-polymerization modification through cleavage of the carbon-boron (C-B) bond. This "side-chain replacement" strategy offers a powerful method for synthesizing polymers that may be difficult to access through direct polymerization of the corresponding monomers. researchgate.net

Studies have shown that copolymers containing anthranilamide (aam)-protected vinylboronic acid (VBaam) units can undergo transformation into vinyl alcohol or ethylene (B1197577) units. researchgate.net This is achieved by specific chemical reactions that cleave the C-B bond and replace the boronic acid derivative with a hydroxyl group or a hydrogen atom, respectively. Such transformations can yield valuable copolymers like poly(vinyl alcohol-co-styrene) and poly(ethylene-co-styrene). researchgate.net

This methodology suggests that a polymer synthesized from this compound could be similarly modified. The cleavage of the C-B bond in the polymer side chains would allow for the introduction of other functional groups, thereby altering the polymer's properties in a controlled manner. This approach highlights the synthetic utility of vinylboronic acid-containing polymers as versatile intermediates for a range of polymeric materials. researchgate.net

Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. The unique reactivity of vinylboronic acids makes them valuable tools in this field.

The inverse electron-demand Diels-Alder (iEDDA) reaction between electron-deficient tetrazines and electron-rich dienophiles is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates. Vinylboronic acids (VBAs), including styrenyl derivatives, have emerged as highly efficient dienophiles in these reactions. researchgate.netresearchgate.net

The reaction of VBAs with 3,6-dipyridyl-s-tetrazines proceeds with high second-order rate constants, often in the range of 1 to 30 M⁻¹s⁻¹ in aqueous environments. researchgate.netresearchgate.net This reactivity is significantly higher than that of simple, unstrained alkenes. The presence of a phenyl ring conjugated to the vinylboronic acid, as in the case of this compound, has been shown to further increase the reaction rate. For instance, (E)-phenylvinylboronic acid reacts with 3,6-dipyridyl-s-tetrazine with a second-order rate constant of approximately 15 M⁻¹s⁻¹. researchgate.net The methyl group on the phenyl ring of this compound is expected to have a minor electronic effect, suggesting a similarly high reaction rate.

The enhanced reactivity of VBAs is attributed to the electronic properties of the boronic acid moiety and, in the case of pyridyl-substituted tetrazines, a potential coordination-assisted mechanism where the pyridyl nitrogen interacts with the Lewis acidic boronic acid, pre-organizing the reactants for the cycloaddition. nih.gov

Table 1: Second-Order Rate Constants for the iEDDA Reaction of Selected Dienophiles with 3,6-dipyridyl-s-tetrazine researchgate.net

| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

|---|---|

| Norbornene | 3.0 |

| (E)-Prop-1-en-1-ylboronic acid | 1.1 |

| (Z)-Prop-1-en-1-ylboronic acid | 2.9 |

| (E)-Phenylvinylboronic acid | 15.0 |

| (Z)-Phenylvinylboronic acid | 4.2 |

Note: Data for (E)-phenylvinylboronic acid is provided as a close structural analog to this compound.

The rapid and specific nature of the iEDDA reaction between vinylboronic acids and tetrazines can be harnessed for "click-to-release" applications. researchgate.netnih.gov In this strategy, a molecule of interest, such as a drug, is "caged" or inactivated by linking it to a vinylboronic acid moiety. The release of the active molecule is then triggered by the addition of a tetrazine.

The proposed mechanism involves the iEDDA cycloaddition followed by a retro-Diels-Alder reaction, which leads to the elimination of dinitrogen and the cleavage of the bond connecting the caged molecule to the vinylboronic acid. nih.gov This approach has been demonstrated in the context of prodrug activation, where the cytotoxicity of a drug like doxorubicin (B1662922) was masked by its attachment to a VBA and subsequently restored upon reaction with a tetrazine. researchgate.net

Given its high reactivity in iEDDA reactions, this compound is a promising candidate for the development of novel click-to-release systems for applications in drug delivery and chemical biology.

Enantioselective Homologation and Chiral Nucleophile Generation

The transformation of boronic acids into more complex chiral molecules is a key area of synthetic chemistry. Enantioselective homologation, the addition of a single carbon atom to the boron center with stereocontrol, is a powerful tool for generating chiral α-substituted organoboron compounds. dntb.gov.ua

While specific studies on the enantioselective homologation of this compound are not prevalent, general methods have been developed for a wide range of boronic acids. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction. The resulting chiral α-chloro or α-amino boronic esters are versatile intermediates that can be further elaborated.

Furthermore, rhodium-catalyzed enantioselective hydrogenation of vinyl boronates provides an alternative route to chiral secondary organoboronates. These chiral products can then participate in subsequent homologation reactions. The application of these methodologies to this compound would provide access to a variety of chiral building blocks, demonstrating the utility of this compound in asymmetric synthesis.

Borylative Ring-Closing Reactions of Unsaturated Substrates

Borylative ring-closing reactions, or borylative cyclizations, are powerful methods for the construction of carbo- and heterocyclic rings that also incorporate a boryl group. These reactions typically involve the reaction of an unsaturated substrate, such as a diene or enyne, with a boron-containing reagent in the presence of a metal catalyst.

While specific examples of this compound participating as the boron source in borylative ring-closing reactions are not widely reported, its structural features suggest its potential in such transformations. For instance, in a hypothetical reaction with a 1,6-diene, a catalytic cycle could involve the oxidative addition of the B-H or B-B bond of a suitable boron reagent, followed by carboboration of the diene and subsequent reductive elimination to form a borylated carbocycle. The vinylboronic acid itself could potentially be activated to participate in similar cyclization pathways.

The field of borylative cyclization is rapidly expanding, and the use of substrates like this compound could offer novel routes to complex, functionalized cyclic organoboron compounds, which are valuable intermediates in organic synthesis.

Mechanistic Insights into Reactions Involving Trans 2 4 Methylphenyl Vinylboronic Acid

Mechanistic Pathways in Palladium-Catalyzed Cross-Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and vinylboronic acids are key substrates. The catalytic cycle for the cross-coupling of trans-2-(4-Methylphenyl)vinylboronic acid with an organic halide (R-X) is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwwjmrd.com

Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgrsc.org The reactivity of the halide typically follows the order I > OTf > Br >> Cl. wwjmrd.com

Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic boronate species. organic-chemistry.orgprinceton.edu This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The stereochemistry of the vinyl group is retained during this step. libretexts.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwwjmrd.com This step also proceeds with retention of stereochemistry. libretexts.org

A general representation of the Suzuki-Miyaura coupling mechanism is shown below:

| Step | Description | Intermediate |

| Oxidative Addition | A Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) complex. | [R-Pd(II)-X] |

| Transmetalation | The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex. | [R-Pd(II)-R'] |

| Reductive Elimination | The two organic groups on the palladium center couple, forming the C-C bond and regenerating the Pd(0) catalyst. | Pd(0) |

Elucidation of Hydroboration Mechanisms

Hydroboration is a fundamental reaction for the synthesis of organoboranes, including vinylboronic acids. The mechanism of hydroboration of an alkyne, such as 4-methylphenylacetylene, to form this compound involves the syn-addition of a borane (B79455) reagent (e.g., BH3 or a dialkylborane) across the triple bond. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org

The key features of the hydroboration mechanism are:

Concerted Transition State: The reaction proceeds through a four-membered ring transition state where the boron and hydrogen atoms add to the alkyne carbons simultaneously. organicchemistrytutor.comyoutube.com

Regioselectivity: The boron atom adds to the less sterically hindered carbon of the triple bond, leading to an anti-Markovnikov addition product. organicchemistrytutor.comlibretexts.org In the case of terminal alkynes, this results in the boron being attached to the terminal carbon.

Syn-Addition: The boron and hydrogen atoms are delivered to the same face of the alkyne, resulting in a cis-alkenylborane (which corresponds to a trans-relationship between the boron and the existing substituent on the other carbon). masterorganicchemistry.comlibretexts.org

Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide and a base yields the corresponding aldehyde or ketone, a process that involves migration of the carbon group from boron to oxygen. organicchemistrytutor.comyoutube.com

| Feature | Description |

| Addition type | Syn-addition of B-H across the triple bond. masterorganicchemistry.comlibretexts.org |

| Regioselectivity | Anti-Markovnikov; boron adds to the less substituted carbon. organicchemistrytutor.comlibretexts.org |

| Stereochemistry | Results in a cis-alkenylborane. libretexts.org |

| Intermediate | A four-membered ring transition state. organicchemistrytutor.comyoutube.com |

Understanding Brønsted Acid-Catalyzed Reaction Mechanisms

Arylboronic acids can act as catalysts in various organic transformations, often functioning as Brønsted acids. nih.gov The catalytic activity is generally attributed to the in situ formation of a stronger Brønsted acid through interaction with the substrate or solvent. nih.govbath.ac.uk

For instance, in the dehydration of benzylic alcohols, it is proposed that the boronic acid complexes with an alcohol, which can then generate a carbocation intermediate. nih.gov This carbocation is then susceptible to nucleophilic attack. In reactions involving diols, the boronic acid can form a cyclic boronate ester, which can activate the diol for subsequent reactions. nih.gov The acidity of the boronic acid, and thus its catalytic activity, can be significantly enhanced by electron-withdrawing groups on the aryl ring or by the presence of specific co-catalysts like oxalic acid. bath.ac.uk

Mechanistic Studies of Radical Additions to Vinyl Boronic Esters

Vinyl boronic esters, which are closely related to vinylboronic acids, are excellent substrates for radical addition reactions. The mechanism of these reactions typically involves the following key steps: bris.ac.ukrsc.org

Radical Generation: A radical is generated from a suitable precursor, often through photoredox catalysis or other initiation methods.

Radical Addition: The generated radical adds to the β-carbon of the vinyl boronic ester. This addition is highly regioselective due to the formation of a stabilized α-boryl radical intermediate. bris.ac.uk

Radical Termination/Propagation: The α-boryl radical can then undergo various terminating or propagating steps. Mechanistic studies have confirmed a radical-polar crossover mechanism where the α-boryl radical can be reduced to an α-boryl anion. bris.ac.uk This anion can then be trapped by an electrophile, such as a proton or an alkyl halide. bris.ac.ukrsc.org

The stability of the intermediate α-boryl radical is a key factor in the success of these methodologies. bris.ac.uk

| Step | Description | Intermediate |

| Initiation | Generation of a radical species. | R• |

| Propagation | Addition of the radical to the vinyl boronic ester. | α-boryl radical |

| Termination | The α-boryl radical is reduced to an anion and trapped by an electrophile. | α-boryl anion |

Analysis of Allylic Arylation Mechanisms

The palladium-catalyzed allylic arylation of allylic alcohols or their derivatives with vinylboronic acids provides a direct method for the formation of C-C bonds. The mechanism of this reaction can vary depending on the catalyst system and substrates.

One proposed pathway involves the coordination of a Pd(II) species to the alkene of the allylic substrate. acs.org This is followed by a nucleophilic attack of the arylboronic acid, which may also act as a Lewis acid to activate the allylic substrate. acs.org

Alternatively, under transition-metal-free conditions, a Lewis acid such as B(C6F5)3 can catalyze the reaction. The proposed mechanism involves the coordination of the Lewis acid to the allylic alcohol, facilitating the cleavage of the C-O bond to form a carbocation intermediate. rsc.orgnih.gov Subsequent migration of the aryl group from the boronic acid to the carbocation yields the arylated product. rsc.orgnih.gov The regioselectivity of the arylation (at the C1 or C3 position of the allylic system) is often dictated by steric factors. rsc.orgnih.gov

Stereochemical Control and Asymmetric Transformations

Stereoselective Alkenylboron Synthesis

The synthesis of trans-2-(4-Methylphenyl)vinylboronic acid and its derivatives with high stereoselectivity is the foundational step for its use in subsequent asymmetric transformations. One of the most common and effective methods for achieving this is the hydroboration of 4-ethynyltoluene (B1208493). The use of specific hydroborating agents can dictate the stereochemical outcome, favoring the formation of the trans (E) isomer.

Another powerful method for the stereoselective synthesis of alkenylboronates is the boron-Wittig reaction. This reaction, involving the interaction of a geminal bis(boronate) with an aldehyde or ketone, can furnish di- and trisubstituted vinyl boronate esters with a high degree of stereocontrol. While not specifically detailed for this compound in the provided context, the general methodology allows for the predictable formation of either the (E) or (Z) isomer by carefully selecting the boronic ester and reaction conditions. For instance, the reaction of 4-methylbenzaldehyde (B123495) with a suitable bis(pinacolboronate) under optimized conditions would be expected to yield the desired trans-alkenylboronate.

Asymmetric Synthesis Utilizing Chiral Organoboranes and Boronic Esters

Once synthesized, this compound can be converted into chiral boronic esters by reaction with chiral diols. These chiral esters are instrumental in a wide range of asymmetric reactions, where the chiral auxiliary attached to the boron atom directs the stereochemical outcome of subsequent transformations.

A prominent application of such chiral boronic esters is in asymmetric homologation reactions. This process involves the reaction of the chiral boronic ester with a carbenoid, leading to the insertion of a carbon atom between the boron and the vinyl group. The stereochemistry of the newly formed stereocenter is controlled by the chiral diol. For example, the use of pinanediol-derived chiral auxiliaries has been shown to be effective in achieving high diastereoselectivity in the homologation of various boronic esters. While specific data for the 4-methylphenyl derivative is not provided, the general principle suggests that a chiral ester of this compound would react with (dichloromethyl)lithium to generate an α-chloro boronic ester with a high degree of stereocontrol. This intermediate can then be further functionalized, transferring the stereochemical information to the final product.

The following table illustrates the general principle of using chiral diols to create chiral boronic esters for asymmetric synthesis:

| Chiral Diol | Resulting Chiral Boronic Ester Type | Potential Asymmetric Reaction |

| (+)-Pinanediol | Pinanediol boronic ester | Asymmetric homologation, Allylboration |

| (R,R)-2,3-Butanediol | Butanediol boronic ester | Asymmetric homologation, Cyclopropanation |

| Diisopropyl tartrate (DIPT) | Tartrate-derived boronic ester | Asymmetric allylboration |

This table represents the general utility of chiral diols in forming chiral boronic esters for various asymmetric syntheses. The specific application and efficacy would need to be experimentally determined for this compound.

Reagent Control in Asymmetric Carbon-Carbon Bond Formations

In reagent-controlled asymmetric synthesis, the chirality is introduced by a chiral reagent that reacts with the substrate. In the context of this compound, this can be achieved by employing a chiral catalyst in reactions involving the vinylboronic acid moiety.

A prime example of this is the asymmetric Suzuki-Miyaura cross-coupling reaction. While this reaction is most commonly used to form biaryl compounds, it can also be adapted to create chiral centers. By using a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst, it is possible to achieve enantioselective coupling between this compound and a suitable prochiral electrophile. The chiral ligand creates a chiral environment around the metal center, influencing the stereochemical outcome of the reductive elimination step and leading to the preferential formation of one enantiomer of the product.

The choice of ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine ligands have been developed for asymmetric cross-coupling reactions, and the optimal ligand is often substrate-dependent.

Diastereoselective and Enantioselective Methodologies

The vinylboronic acid functionality of this compound is amenable to a range of diastereoselective and enantioselective additions.

Diastereoselective Additions: When a chiral derivative of this compound (such as a chiral boronic ester) reacts with a chiral substrate, the stereochemical outcome is governed by the inherent stereochemistry of both reactants. This is known as substrate-controlled diastereoselectivity. For instance, the addition of a chiral boronate ester derived from this compound to a chiral aldehyde would proceed via a transition state where the facial selectivity of both the nucleophile and the electrophile influences the formation of a specific diastereomer.

Enantioselective Additions: In cases where the substrate is prochiral, a chiral catalyst can be employed to induce enantioselectivity. For example, the conjugate addition of the vinylboronic acid to an α,β-unsaturated compound can be rendered enantioselective by using a chiral transition metal catalyst, such as a rhodium or copper complex with a chiral ligand. The catalyst coordinates to both the vinylboronic acid and the unsaturated substrate, creating a chiral pocket that directs the nucleophilic attack to one of the enantiotopic faces of the electrophile.

The table below summarizes the expected outcomes for different types of stereoselective reactions involving this compound.

| Reaction Type | Stereochemical Control | Key Controlling Element | Expected Outcome |

| Hydroboration | Stereoselective | Hydroborating agent | High selectivity for trans isomer |

| Asymmetric Homologation | Diastereoselective | Chiral auxiliary on boron | High diastereomeric excess |

| Asymmetric Suzuki-Miyaura Coupling | Enantioselective | Chiral phosphine ligand | High enantiomeric excess |

| Conjugate Addition to Prochiral Enone | Enantioselective | Chiral metal catalyst | High enantiomeric excess |

| Addition to Chiral Aldehyde | Diastereoselective | Substrate and reagent chirality | High diastereomeric excess |

This table provides a conceptual overview of stereoselective methodologies applicable to this compound, based on established principles in organoboron chemistry.

Advanced Research Applications in Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

trans-2-(4-Methylphenyl)vinylboronic acid is a valuable building block in organic synthesis, primarily utilized for the creation of complex molecular architectures. mdpi.comontosight.ai Its utility stems from the reactivity of the vinylboronic acid group, which readily participates in various cross-coupling reactions. The most notable of these is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov

In the synthesis of complex organic molecules, this compound serves as a precursor for introducing the 4-methylstyryl moiety into a target molecule. This is particularly relevant in the synthesis of stilbenes and their analogues, a class of compounds with significant biological activities. nih.govwiley-vch.de For instance, resveratrol (B1683913), a naturally occurring stilbenoid, and its derivatives have attracted considerable attention for their potential health benefits. univie.ac.atbyu.edu Synthetic strategies often employ substituted vinylboronic acids, such as this compound, to construct the characteristic stilbene (B7821643) backbone. clockss.org

The general scheme for such a synthesis involves the palladium-catalyzed reaction of this compound with an aryl halide. The stereochemistry of the vinylboronic acid is typically retained throughout the reaction, allowing for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C9H11BO2 |

| Molecular Weight | 161.99 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 169-175 °C |

| CAS Number | 72316-17-7 |

Applications in Materials Science

The incorporation of boronic acid functionalities into polymers has led to the development of a wide range of "smart" materials that can respond to external stimuli. While specific research on polymers derived from this compound is emerging, the well-established chemistry of related vinylboronic acids provides a strong indication of its potential in this area.

Responsive Materials and Sensors

Polymers containing boronic acid groups are known to interact with diols to form reversible boronate esters. This interaction is the basis for creating responsive materials and sensors, particularly for the detection of saccharides like glucose. nih.govnih.govnih.gov Copolymers of vinylphenylboronic acid have been utilized to create hydrogels that swell or shrink in response to changes in glucose concentration and pH. nih.gov This property is highly valuable for the development of continuous glucose monitoring systems for diabetes management. mdpi.com

The general principle involves the equilibrium between the neutral boronic acid and the anionic boronate ester. The binding of a diol, such as glucose, shifts this equilibrium, altering the charge and hydrophilicity of the polymer, which in turn leads to a measurable physical response. nih.gov Fluorescent sensors based on boronic acids have also been developed, where the binding of a diol modulates the fluorescence output. researchgate.net

Dynamic Exchange Properties of Boron-Containing Polymers

The reversible nature of the boronate ester bond imparts dynamic properties to polymers that contain this linkage. mdpi.com This dynamic covalent chemistry allows for the creation of self-healing materials and adaptable networks. ethz.chaablocks.com When a polymer network is damaged, the boronate ester bonds can break and reform, allowing the material to repair itself. researchgate.net

These dynamic networks, often referred to as vitrimers, exhibit properties of both thermosets and thermoplastics. At elevated temperatures, the rapid exchange of boronate ester crosslinks allows the material to be reprocessed and reshaped, while at ambient temperatures, they behave as crosslinked thermosets. nih.gov

Stimuli-Responsive Polymer Systems

Boronic acid-containing polymers are a key component in the design of stimuli-responsive systems that react to changes in pH, the presence of reactive oxygen species (ROS), or specific biomolecules. nih.govrsc.org The boronic acid-diol interaction is pH-dependent, with the boronate ester being more stable at higher pH values. This allows for the development of materials that release a payload in response to a decrease in pH, a characteristic of some pathological environments like tumor tissues. nih.gov

Furthermore, arylboronic acids can be oxidized by ROS, such as hydrogen peroxide. This reaction cleaves the carbon-boron bond, providing another mechanism for designing degradable materials for drug delivery applications. nih.gov

Design of Polymer Catalysts

The unique chemical properties of boronic acids have also led to their exploration in catalysis. Boronic acid-functionalized polymers can act as catalysts or as supports for catalytic species. The Lewis acidic nature of the boron atom can be utilized to catalyze certain organic reactions. nih.gov Moreover, the ability of boronic acids to bind with diols can be exploited to create regioselective catalysts.

While the direct use of polymers from this compound as catalysts is an area of ongoing research, the broader field of boronic acid-containing polymers in catalysis is well-established. advancedsciencenews.com These materials offer the advantage of easy separation and recyclability of the catalyst.

Strategies for Late-Stage Functionalization

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule, such as a natural product or a drug candidate, at a late stage of the synthesis. nih.govpku.edu.cn This strategy is highly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies.

This compound is a suitable reagent for late-stage functionalization via the Suzuki-Miyaura cross-coupling reaction. unibe.ch This allows for the introduction of the 4-methylstyryl group into a complex scaffold that contains a halide or triflate functionality. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it ideal for application to sensitive and complex substrates. nih.gov

Recent advances have demonstrated the late-stage hydroboration of alkenes and alkynes in complex molecules to generate boronic acids in situ, which can then undergo further transformations. nih.gov This approach highlights the potential for incorporating vinyl groups into complex molecules and subsequently converting them into boronic acids for further diversification.

Table 2: Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Complex Molecule Synthesis | Serves as a key building block for stilbenes and resveratrol analogues via Suzuki-Miyaura coupling. nih.govclockss.orgnih.gov |

| Responsive Materials & Sensors | Polymers with vinylboronic acid moieties exhibit responsiveness to glucose and pH, enabling sensor development. mdpi.comnih.govnih.gov |

| Dynamic Polymers | The reversible formation of boronate esters allows for the creation of self-healing and reprocessable materials. mdpi.comethz.chresearchgate.net |

| Stimuli-Responsive Systems | Materials can be designed to respond to pH, reactive oxygen species, and specific biomolecules for applications like drug delivery. nih.govrsc.orgnih.gov |

| Polymer Catalysts | The Lewis acidity and diol-binding ability of boronic acids offer potential for catalytic applications. nih.govadvancedsciencenews.com |

| Late-Stage Functionalization | Enables the introduction of the 4-methylstyryl group into complex molecules in the final stages of synthesis. nih.govunibe.chnih.gov |

Bioinspired Chemical Receptors

Bioinspired chemical receptors are synthetic molecules designed to mimic the recognition capabilities of biological systems, such as enzyme-substrate and antibody-antigen interactions. A key component in the design of many such receptors is the boronic acid functional group, which is known for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols. This property makes boronic acid-containing compounds excellent candidates for the selective recognition of saccharides and other polyol compounds, which are ubiquitous in biological systems.

The compound this compound has been investigated as a component in the construction of these bioinspired receptors. Its structure, featuring a phenylboronic acid moiety linked to a vinyl group with a 4-methylphenyl substituent, allows for its incorporation into larger molecular frameworks, such as fluorescent sensors and polymeric matrices, for molecular recognition applications.

The fundamental principle behind the use of this compound in bioinspired receptors lies in the equilibrium between the boronic acid and a diol to form a cyclic boronate ester. This interaction is highly specific for the diol functionality and can be tuned by modifying the electronic properties of the phenyl ring. The presence of the methyl group in the para position of the phenyl ring in this compound can influence the Lewis acidity of the boron atom, thereby affecting the binding affinity and selectivity towards different saccharides.

In the design of fluorescent sensors, this compound can be coupled with a fluorophore. The binding of a saccharide to the boronic acid moiety can modulate the fluorescence properties of the molecule through mechanisms such as Photoinduced Electron Transfer (PET). In a typical PET sensor, the boronic acid acts as a quencher for the fluorophore's emission. Upon binding to a diol, the formation of the boronate ester alters the electronic properties of the boron center, which can inhibit the quenching process and lead to an increase in fluorescence intensity. This "turn-on" fluorescence response provides a detectable signal for the presence of the target saccharide.

The table below summarizes the key components and principles of a hypothetical bioinspired chemical receptor based on this compound for saccharide detection.

| Component | Function | Principle of Operation |

| Recognition Moiety | This compound | Forms a reversible covalent bond with cis-diols of saccharides. |

| Signaling Unit | Fluorophore (e.g., Anthracene, Pyrene) | Provides a detectable optical signal (fluorescence). |

| Transduction Mechanism | Photoinduced Electron Transfer (PET) | The binding event modulates the fluorescence emission of the signaling unit. |

Detailed research into specific sensor systems incorporating this compound would involve the synthesis of a conjugate molecule where this boronic acid is covalently linked to a fluorophore. The performance of such a sensor would then be evaluated by titrating it with various saccharides and measuring the change in fluorescence intensity. The binding constants (Ka) for different saccharides would be determined to quantify the sensor's affinity and selectivity.

For instance, the fluorescence response of a hypothetical sensor, Sensor 1 , which incorporates this compound, towards different monosaccharides could be investigated. The results would typically show varying degrees of fluorescence enhancement depending on the structure of the saccharide and its binding affinity to the boronic acid receptor.

The following table presents hypothetical research findings for the binding of Sensor 1 with various saccharides in a buffered aqueous solution.

| Saccharide | Concentration (mM) | Fluorescence Enhancement (F/F0) | Binding Constant (Ka, M-1) |

| D-Fructose | 10 | 5.2 | 1850 |

| D-Glucose | 10 | 2.5 | 850 |

| D-Galactose | 10 | 2.8 | 920 |

| D-Mannose | 10 | 2.1 | 700 |

These hypothetical findings would indicate that the receptor exhibits the strongest binding affinity for D-Fructose, which is a common observation for simple phenylboronic acid-based sensors due to the presence of the furanose form with cis-diols in a favorable orientation for binding. The selectivity for different saccharides is a critical aspect of the design of bioinspired receptors and is an active area of research.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of electronic structure and reaction pathways. For trans-2-(4-Methylphenyl)vinylboronic acid, DFT calculations are instrumental in elucidating the mechanisms of key reactions such as the Suzuki-Miyaura and Heck couplings.

In the context of the Suzuki-Miyaura cross-coupling reaction, DFT can model the entire catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. Theoretical calculations help in determining the geometries of intermediates and transition states, as well as their corresponding energies. For a reaction involving this compound, DFT studies would focus on the transmetalation step, which is often rate-determining. These calculations can clarify the role of the base in activating the boronic acid and the precise mechanism of the transfer of the vinyl group to the palladium center. The energy barriers for different proposed pathways can be calculated to identify the most favorable reaction mechanism.

Similarly, for the Heck reaction, which couples the vinylboronic acid with an alkene, DFT can be used to investigate the stereoselectivity and regioselectivity of the reaction. By modeling the transition states for the formation of different isomers, the experimentally observed product distribution can be rationalized. The electronic effect of the para-methyl group on the phenyl ring can also be quantified through these calculations, explaining its influence on the reaction rate and selectivity compared to unsubstituted styrylboronic acid.

Table 7.1: Representative DFT-Calculated Energy Barriers for Key Steps in Suzuki-Miyaura Coupling

| Reaction Step | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 12.5 |

| Transmetalation | Pd(PPh₃)₂(Ar)X | Water/DMF | 15-25 |

| Reductive Elimination | Pd(PPh₃)₂(Ar)(Vinyl) | Toluene | 8.0 |

Note: The data in this table is illustrative and represents typical values obtained from DFT studies on similar systems. Actual values for this compound would require specific calculations.

Modeling of Polymerization Behavior

Theoretical modeling is a valuable tool for understanding and predicting the polymerization behavior of monomers like this compound. Due to its structural similarity to substituted styrenes, its behavior in radical, anionic, and controlled polymerization processes can be computationally investigated.

DFT calculations can be used to determine the reactivity of the vinyl group. The electronic properties of the monomer, influenced by the 4-methylphenyl group, can be analyzed to predict its susceptibility to different polymerization methods. For instance, the electron-donating nature of the methyl group can influence the stability of radical or anionic intermediates formed during polymerization.

In the context of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, computational models can simulate the key equilibria and kinetic parameters. uq.edu.au These models can help in the rational design of RAFT agents for the controlled polymerization of styrylboronic acids. nih.gov The effect of the boronic acid functionality on the polymerization kinetics can also be explored, providing insights into potential side reactions or interactions with the polymerization machinery. Computational studies have shown that for substituted styrenes, electron-donating substituents can decrease the polymerization rate in radical polymerizations. cmu.edu

Table 7.2: Predicted Hammett Parameter and its Influence on Radical Polymerization Reactivity

| Monomer | Substituent | Hammett Parameter (σ) | Predicted Relative Polymerization Rate |

| Styrene (B11656) | -H | 0.00 | 1.00 |

| This compound | -CH₃ | -0.17 | < 1.00 |

| trans-2-(4-Nitrophenyl)vinylboronic acid | -NO₂ | +0.78 | > 1.00 |

Note: This table illustrates the expected trend based on the electronic effects of substituents on the polymerization of styrene derivatives. The boronic acid group's influence is also a factor.

Prediction of Stereochemical Outcomes and Transition States